Eldacimibe
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Overview
Description
Eldacimibe is a small molecule drug that functions as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). It is primarily used in the study of cardiovascular diseases, particularly atherosclerosis, and metabolic disorders such as hypercholesterolemia. This compound works by blocking cholesterol absorption, thereby lowering plasma cholesterol levels and preventing the formation of foam cells from macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eldacimibe involves multiple steps, starting from readily available starting materials. The key steps include the formation of a Meldrum’s acid derivative, followed by various functional group transformations to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Eldacimibe undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Eldacimibe has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-coenzyme A:cholesterol acyltransferase 2 and its effects on cholesterol metabolism.
Biology: Investigated for its role in preventing the formation of foam cells, which are key contributors to atherosclerosis.
Medicine: Explored as a potential therapeutic agent for treating cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of new drugs targeting cholesterol metabolism and related pathways.
Mechanism of Action
Eldacimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT2, this compound reduces the absorption of cholesterol in the intestines and prevents the formation of foam cells from macrophages. This action helps lower plasma cholesterol levels and reduces the risk of atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects.
FCE 28654: An ACAT inhibitor used in the study of cholesterol metabolism.
RP 73163: A compound with similar inhibitory effects on ACAT2.
Uniqueness of Eldacimibe
This compound is unique in its specific inhibition of ACAT2, which makes it particularly effective in reducing cholesterol absorption and preventing foam cell formation. Its distinct mechanism of action and high specificity for ACAT2 set it apart from other similar compounds .
Properties
CAS No. |
141993-70-6 |
---|---|
Molecular Formula |
C39H58N2O5 |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3 |
InChI Key |
HGLFNRGXRCKGSW-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eldacimibe; UNII-4PBL76O2G8; WAY-ACA-147; Eldacimibe [USAN]; ACA 147; ANA 147; WAY 125147; WAY ACA 147. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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